Diphenoquinone
Overview
Description
Diphenoquinone, also known as 4,4’-diphenoquinone, is an organic compound characterized by two quinone units connected by a single bond. Quinones are a class of organic compounds that are widely distributed in nature and are known for their electron-accepting properties. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Mode of Action
Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of this compound with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.
Biochemical Pathways
Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .
Pharmacokinetics
The pharmacokinetics of this compound, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
The interaction of this compound with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, this compound has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of this compound can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .
Biochemical Analysis
Biochemical Properties
Diphenoquinone participates in several biochemical reactions, primarily due to its redox properties. It acts as an electron carrier, facilitating electron transfer in various biochemical pathways. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions often involve the transfer of electrons from this compound to other biomolecules, thereby influencing the redox state of the cell. Additionally, this compound can bind to thiol, amine, and hydroxyl groups, forming covalent adducts that can modify the activity of proteins and enzymes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the redox state of signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, this compound can activate or inhibit transcription factors that regulate the expression of genes involved in oxidative stress responses. Moreover, this compound has been shown to induce apoptosis in certain cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo redox cycling, a process where it alternates between oxidized and reduced states. This redox cycling can generate ROS, which can damage cellular components such as DNA, proteins, and lipids. This compound can also inhibit or activate specific enzymes by binding to their active sites or modifying their structure through covalent interactions. These molecular interactions can lead to changes in enzyme activity and alterations in cellular metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become pro-oxidant, generating excessive ROS and causing toxic effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as hematological abnormalities in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the detoxification of reactive intermediates. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, this compound can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with various biomolecules and influence their activity. The subcellular localization of this compound can also affect its function, as its interactions with different cellular components can lead to distinct biochemical outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenoquinone can be synthesized through the oxidative coupling of phenols. One common method involves the use of alkali-modified M-Mg-Al hydrotalcites (M = Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen. For instance, the reaction of 2,6-di-tert-butylphenol catalyzed by K/M-Mg-Al hydrotalcites selectively yields 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone with over 97% yield . Another method involves the use of copper complexes immobilized in nanospaces of structurally-ordered materials, which catalyze the selective C–C coupling reaction of 2,6-dimethylphenol to 3,3’,5,5’-tetramethylthis compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidative coupling of phenols using stoichiometric inorganic oxidants. from an environmental perspective, catalytic methods using molecular oxygen as a “green” oxidant are preferred .
Chemical Reactions Analysis
Types of Reactions: Diphenoquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Diphenoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bianthrone: A diphenoquinone fused with benzene rings, known for its thermochromism and large HOMO–LUMO gap.
Tetramethylthis compound: A derivative of this compound used in the production of aryl epoxy resins.
Uniqueness: this compound is unique due to its high yield in oxidative coupling reactions and its versatility in various applications, from photosensitizers to radiosensitizers. Its ability to produce free radicals and its electron-accepting properties make it distinct from other quinones .
Properties
IUPAC Name |
4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHMESPCBONDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197787 | |
Record name | Diphenoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-72-4 | |
Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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